molecular formula C9H10O2 B12897794 1-(5-Ethenyl-2-methylfuran-3-yl)ethan-1-one CAS No. 75822-63-8

1-(5-Ethenyl-2-methylfuran-3-yl)ethan-1-one

Cat. No.: B12897794
CAS No.: 75822-63-8
M. Wt: 150.17 g/mol
InChI Key: DSMFQJYOFIRTLQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-vinylfuran-3-yl)ethanone is an organic compound belonging to the furan family It features a furan ring substituted with a methyl group at the second position, a vinyl group at the fifth position, and an ethanone group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-5-vinylfuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of 1-(2-Methyl-5-vinylfuran-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-5-vinylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: 2-Methyl-5-vinylfuran-3-carboxylic acid.

    Reduction: 1-(2-Methyl-5-vinylfuran-3-yl)ethanol.

    Substitution: 1-(2-Methyl-5-bromofuran-3-yl)ethanone.

Scientific Research Applications

1-(2-Methyl-5-vinylfuran-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-vinylfuran-3-yl)ethanone involves its interaction with molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, influencing its biological activity. For instance, its ability to undergo electrophilic substitution can lead to the formation of bioactive derivatives. Additionally, the presence of the vinyl group may enhance its reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

1-(2-Methyl-5-vinylfuran-3-yl)ethanone can be compared with other similar compounds, such as:

    2-Methylfuran: Lacks the vinyl and ethanone groups, resulting in different reactivity and applications.

    5-Vinyl-2-furaldehyde: Contains an aldehyde group instead of an ethanone group, leading to distinct chemical behavior.

    1-(2-Methylfuran-3-yl)ethanone:

The uniqueness of 1-(2-Methyl-5-vinylfuran-3-yl)ethanone lies in its combination of substituents, which confer specific chemical and biological properties not found in its analogs.

Properties

CAS No.

75822-63-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-(5-ethenyl-2-methylfuran-3-yl)ethanone

InChI

InChI=1S/C9H10O2/c1-4-8-5-9(6(2)10)7(3)11-8/h4-5H,1H2,2-3H3

InChI Key

DSMFQJYOFIRTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C=C)C(=O)C

Origin of Product

United States

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